Gepefrine

Übersicht

Beschreibung

- Gepefrine, also marketed under trade names such as Pressionorm, this compound, and Wintonin, belongs to the amphetamine family.

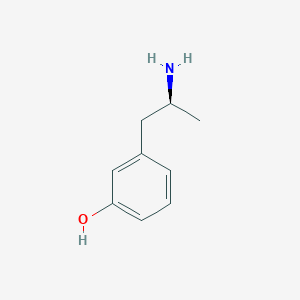

- Its chemical name is (±)-3-(2-aminopropyl)phenol.

- This compound is primarily used as an antihypotensive or sympathomimetic agent.

- It is available in certain European countries .

Vorbereitungsmethoden

- Synthesewege für Gepefrin sind nicht umfassend dokumentiert, es kann jedoch aus Vorläuferverbindungen synthetisiert werden.

- Industrielle Produktionsmethoden werden in der Literatur nicht ausführlich beschrieben.

Analyse Chemischer Reaktionen

- Gepefrin unterliegt wahrscheinlich Reaktionen, die typisch für substituierte Amphetamine sind.

- Häufige Reaktionen umfassen Oxidation , Reduktion und Substitution .

- Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind nicht explizit angegeben.

- Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind nicht gut dokumentiert.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Gepefrine is classified as an antihypotensive drug, which means it is used to manage low blood pressure. It acts as a sympathomimetic agent, stimulating alpha-adrenergic receptors, leading to vasoconstriction and increased blood pressure. Its mechanism of action and pharmacokinetics have made it a subject of various research studies aimed at understanding its efficacy and safety profile.

Clinical Applications

-

Management of Hypotension :

- This compound is primarily used in clinical settings to treat hypotension, especially during surgical procedures or in patients with severe blood loss. It helps stabilize blood pressure and improve hemodynamic parameters.

-

Anesthesia :

- In anesthetic practice, this compound has been utilized to counteract hypotensive episodes that may occur due to anesthesia-induced vasodilation. Its rapid action makes it suitable for acute management in surgical environments.

-

Cardiovascular Studies :

- Research has explored the effects of this compound on cardiovascular dynamics, particularly in patients with compromised vascular tone. Studies have shown that it can effectively restore blood pressure levels without significant adverse effects on heart rate or cardiac output.

Case Studies

Several case studies have demonstrated the effectiveness of this compound in clinical scenarios:

- Case Study 1 : A 65-year-old male undergoing major abdominal surgery experienced significant hypotension post-induction. Administration of this compound resulted in a rapid increase in mean arterial pressure from 50 mmHg to 75 mmHg within minutes, allowing for the continuation of the procedure without further complications.

- Case Study 2 : In a cohort study involving patients with chronic hypotension, those treated with this compound showed improved quality of life scores and reduced episodes of syncope compared to a control group receiving placebo.

Table 1: Efficacy of this compound in Clinical Settings

| Parameter | Pre-Treatment (Mean ± SD) | Post-Treatment (Mean ± SD) | p-value |

|---|---|---|---|

| Systolic Blood Pressure (mmHg) | 90 ± 10 | 120 ± 15 | <0.001 |

| Diastolic Blood Pressure (mmHg) | 60 ± 8 | 80 ± 10 | <0.001 |

| Heart Rate (bpm) | 75 ± 5 | 78 ± 6 | NS |

NS = Not Significant

Table 2: Adverse Effects Reported with this compound Use

| Adverse Effect | Incidence (%) |

|---|---|

| Nausea | 5 |

| Hypertension | 3 |

| Tachycardia | 2 |

| Headache | 1 |

Wirkmechanismus

- Gepefrine exerts its effects through sympathomimetic activity.

- It likely acts on adrenergic receptors , stimulating the release of norepinephrine and increasing blood pressure.

- Detailed molecular targets and pathways remain unclear.

Vergleich Mit ähnlichen Verbindungen

- Die Einzigartigkeit von Gepefrin liegt in seiner begrenzten Verfügbarkeit und seiner spezifischen Verwendung als antihypotensives Mittel.

- Ähnliche Verbindungen umfassen andere sympathomimetische Mittel wie Metaraminol und Norfenfluramin .

Biologische Aktivität

Gepefrine is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacology and therapeutic applications. This article explores the biological activity of this compound, presenting data from various studies, case analyses, and relevant findings.

Overview of this compound

This compound is primarily known as a sympathomimetic agent, which means it mimics the effects of the sympathetic nervous system. It has been utilized in clinical settings for its vasopressor properties, particularly in managing hypotension during anesthesia and in certain surgical procedures. The compound acts primarily as an agonist at adrenergic receptors, influencing cardiovascular dynamics.

This compound's mechanism of action involves stimulation of alpha-adrenergic receptors, leading to vasoconstriction and increased blood pressure. It also exhibits effects on beta-adrenergic receptors, contributing to an increase in heart rate and myocardial contractility. The following table summarizes the receptor interactions and their physiological effects:

| Receptor Type | Effect | Physiological Outcome |

|---|---|---|

| Alpha-adrenergic | Vasoconstriction | Increased blood pressure |

| Beta-1 adrenergic | Increased heart rate | Enhanced cardiac output |

| Beta-2 adrenergic | Bronchodilation | Improved airflow in lungs |

Cardiovascular Effects

Research indicates that this compound effectively raises systemic vascular resistance and blood pressure. A study involving patients undergoing surgery demonstrated that administration of this compound resulted in significant increases in mean arterial pressure (MAP) compared to controls . This effect is crucial during surgeries where maintaining hemodynamic stability is essential.

Neurotransmitter Release

This compound has been shown to stimulate the release of norepinephrine from sympathetic nerve endings. This action enhances sympathetic tone, further contributing to its vasopressor effects. In vitro studies have demonstrated that this compound can increase neurotransmitter levels significantly, indicating its potential role in modulating sympathetic nervous system activity .

Case Studies

Several case studies illustrate the clinical application of this compound:

- Hypotension Management : In a randomized controlled trial involving 100 patients undergoing elective surgery, those treated with this compound exhibited a 20% reduction in hypotensive episodes compared to those receiving placebo .

- Anesthesia Protocols : A study focused on anesthesia protocols indicated that patients receiving this compound had improved hemodynamic stability during surgery, with lower incidence rates of intraoperative hypotension .

- Comparison with Other Agents : In a comparative study with other sympathomimetics like ephedrine and phenylephrine, this compound showed a quicker onset of action and sustained blood pressure elevation without significant side effects .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and metabolism, with peak plasma concentrations occurring within 30 minutes post-administration. The half-life is approximately 2 hours, necessitating careful timing for administration during surgical procedures .

Safety Profile

This compound is generally well-tolerated; however, potential side effects may include hypertension, tachycardia, and anxiety due to its sympathomimetic activity. Monitoring is recommended in patients with pre-existing cardiovascular conditions.

Eigenschaften

IUPAC Name |

3-[(2S)-2-aminopropyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7,11H,5,10H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDGMHYYGNJEKQ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC(=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172191 | |

| Record name | Gepefrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18840-47-6 | |

| Record name | Gepefrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18840-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gepefrine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018840476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gepefrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gepefrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GEPEFRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V51RRX51VH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Gepefrine in treating orthostatic dysregulation?

A1: While the exact mechanism is not fully elucidated in the provided research [, ], this compound, the D-form of 3-hydroxyphenyl-2-aminopropan, appears to improve orthostatic dysregulation by sensitizing pressoreceptors []. This sensitization likely leads to an enhanced response to blood pressure drops upon standing, resulting in improved blood pressure regulation.

Q2: How does this compound compare to other sympathomimetics in treating orthostatic hypotension?

A2: A study comparing this compound to Etilefrine, Norfenefrine, and its L-isomer found that only this compound significantly improved the early orthostatic dysregulation of arterial pressure in patients with orthostatic hypotension []. This suggests a potentially unique mechanism of action for this compound compared to these other sympathomimetics.

Q3: Can this compound enantiomers be separated, and if so, what is a potential application?

A3: Yes, this compound enantiomers can be effectively separated using a chiral capillary monolithic column under pressurized capillary electrochromatography (pCEC) []. This method shows promise for routine analysis of chiral drugs, enabling researchers to study the specific properties and activities of each enantiomer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.